Chlorhydrate de N-(1-phényléthyl)cyclohexanamine

Vue d'ensemble

Description

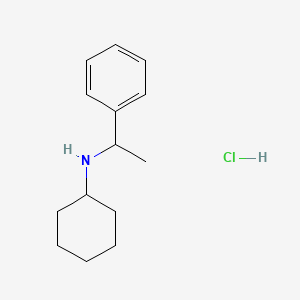

N-(1-phenylethyl)cyclohexanamine Hydrochloride: is an organic compound with the molecular formula C14H22ClN . It is a derivative of cyclohexanamine, where the amine group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of other organic compounds.

- Precursor for the production of sulfenamide-based reagents used in vulcanization.

Biology:

- Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine:

- Explored for its potential therapeutic applications, including its use as a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators.

Industry:

- Utilized as a corrosion inhibitor.

- Employed as a flushing aid in the printing ink industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

- One common method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

Hydrogenation of Aniline: C6H5NH2+3H2→C6H11NH2

Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production typically follows the hydrogenation route due to its efficiency and scalability. The use of cobalt- or nickel-based catalysts is preferred to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(1-phenylethyl)cyclohexanamine Hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various halogenating agents, depending on the desired substitution.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexanamine derivatives.

Mécanisme D'action

The mechanism of action of N-(1-phenylethyl)cyclohexanamine Hydrochloride involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Cyclohexylamine: A simpler analog without the phenylethyl substitution.

1-Phenylcyclohexylamine: Similar structure but lacks the hydrochloride component.

N-(2-phenylethyl)cyclohexanamine Hydrochloride: A closely related compound with a different substitution pattern.

Uniqueness: N-(1-phenylethyl)cyclohexanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Activité Biologique

N-(1-phenylethyl)cyclohexanamine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of neuroscience and pharmacology. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H22ClN

- Molar Mass : 239.78 g/mol

- Physical Appearance : White to light brown crystalline solid

- Solubility : Approximately 83 g/100 mL in water at 17 °C

The compound is characterized by a cyclohexyl group attached to a phenylethylamine structure, which influences its interaction with biological systems.

Preliminary studies indicate that N-(1-phenylethyl)cyclohexanamine hydrochloride may act as a stimulant or modulator of neurotransmitter systems. It has been shown to interact with various neurotransmitter receptors, including:

- Dopaminergic Receptors : Potentially influencing mood and cognitive functions.

- Adrenergic Receptors : Suggesting implications in cardiovascular responses and energy metabolism.

These interactions imply that the compound could have therapeutic applications in treating neurological disorders, although detailed mechanisms are still under investigation.

Biological Activity and Pharmacological Studies

Research has indicated several pharmacological activities associated with N-(1-phenylethyl)cyclohexanamine hydrochloride:

- Neurotransmitter Modulation : The compound may enhance dopaminergic and adrenergic signaling pathways, which are critical for mood regulation and cognitive function.

- Stimulant Effects : Initial findings suggest that it may exhibit stimulant properties similar to other phenethylamines, which could be beneficial in certain clinical contexts.

- Potential Therapeutic Uses : Ongoing research aims to elucidate its role in treating conditions such as depression and anxiety disorders due to its influence on neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table compares N-(1-phenylethyl)cyclohexanamine hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-cyclohexyl-N-methylamine | C7H17N | Exhibits different pharmacological properties due to methyl substitution. |

| N-(1-methylphenyl)cyclohexanamine | C14H21N | Similar structure but varies in methyl substitution on the phenyl ring. |

| N-(1-phenylpropyl)cyclohexanamine | C15H23N | Propyl group alters steric hindrance and receptor interaction profiles. |

This comparison highlights the unique interactions of N-(1-phenylethyl)cyclohexanamine hydrochloride within biological systems, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and biological effects of N-(1-phenylethyl)cyclohexanamine hydrochloride:

- A study investigating the compound's effects on animal models showed promising results in enhancing cognitive function, suggesting a role in treating neurodegenerative diseases.

- Another research effort focused on its safety profile, indicating low toxicity levels at therapeutic doses, which enhances its appeal as a potential pharmaceutical agent .

Propriétés

IUPAC Name |

N-(1-phenylethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFZUZSSZIYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369619 | |

| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-52-6 | |

| Record name | NSC206560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-phenylethyl)cyclohexanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.